CAY10514 was developed as part of a series of compounds aimed at targeting specific pathways involved in disease mechanisms. It falls under the classification of small molecule inhibitors, which are compounds that can modulate biological processes by interacting with specific proteins. The compound is particularly noted for its selectivity, which minimizes off-target effects and enhances therapeutic efficacy.
The synthesis of CAY10514 involves several key steps that typically include:
The detailed synthetic route may vary based on the specific structural modifications required for the compound's activity profile.
CAY10514 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural features can be summarized as follows:
The three-dimensional conformation of CAY10514 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with biological targets.
CAY10514 undergoes various chemical reactions that are pivotal for its function as a kinase inhibitor. Key reaction types include:
These reactions are critical for assessing both efficacy and safety profiles during drug development.
The mechanism of action of CAY10514 primarily involves its selective inhibition of specific protein kinases. By binding to the ATP-binding site or allosteric sites on these kinases, CAY10514 disrupts their activity, leading to:
Data from preclinical studies often demonstrate dose-dependent effects on cellular pathways influenced by these kinases.
CAY10514 exhibits several physical and chemical properties that are important for its application in research and potential therapeutic use:
These properties are crucial for formulating the compound into usable drug forms.
CAY10514 is being investigated for various scientific applications, particularly in pharmacological research:
Chemical Structure: CAY10514 (molecular formula: C₁₉H₁₈N₂O₃S) features:
Physicochemical Properties:
Property | Value | Significance |
---|---|---|
Molecular Weight | 354.42 g/mol | Facilitates cellular membrane permeability |
LogP | ~3.2 | Balanced lipophilicity for tissue uptake |
Hydrogen Bond Donors | 3 | Enhances receptor binding specificity |
Synthesis: Synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and the TZD ring, followed by catalytic hydrogenation. Modifications at the phenolic hydroxyl group optimize metabolic stability [6].
Selectivity Profile:
CAY10514 activates PPARγ genomic signaling by:
Key Regulated Genes:
Gene Category | Examples | Biological Effect |
---|---|---|
Adipogenesis | FABP4, Adiponectin | Lipid storage, insulin sensitization |
Glucose Metabolism | GLUT4, PEPCK | Glucose uptake, gluconeogenesis regulation |
Inflammation | NFκB inhibitors (IκB) | Suppression of pro-inflammatory cytokines |
CAY10514 induces PPARγ-dependent rapid signaling cascades:
Comparative Potency Among PPARγ Ligands:
Ligand | PPARγ Activation (EC₅₀, μM) | Structural Distinction |
---|---|---|
Troglitazone | 0.35 | Chromane ring; withdrawn clinically |
Rosiglitazone | 0.03 | Pyridinyl-ethyl group |
CAY10514 | 0.11 | Tyrosine backbone; research use only |
CAY10415 | 0.42 | Limited transactivation efficacy |
Data derived from in vitro reporter assays [1] [6].
CAY10514 modulates ECS components indirectly via PPARγ:
Functional Synergy:
Compound | Primary Target | PPARγ Activation | ECS Interaction |
---|---|---|---|
THC | CB1/CB2 | Moderate (EC₅₀ ~3 μM) | Direct agonist |
Ajulemic Acid | CB1/CB2/PPARγ | Potent (EC₅₀ ~0.8 μM) | Dual agonist |
CAY10514 | PPARγ | High (EC₅₀ ~0.1 μM) | Indirect ECS modulation |
JZL184 | MAGL | None | MAGL inhibitor |
CAY10514 lacks direct affinity for CB1/CB2 but amplifies endocannabinoid tone via transcriptional control [1] [7] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1